REACTION_SMILES
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[Br:12][c:13]1[cH:14][cH:15][c:16]([C:17](=[O:18])[Cl:19])[cH:20][cH:21]1.[C:1]([CH3:2])([CH3:3])([CH3:4])[OH:5].[CH2:22]([Cl:23])[Cl:24].[cH:6]1[cH:7][cH:8][n:9][cH:10][cH:11]1>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:17]([c:16]1[cH:15][cH:14][c:13]([Br:12])[cH:21][cH:20]1)=[O:18]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccc(Br)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CC(C)(C)OC(=O)c1ccc(Br)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |